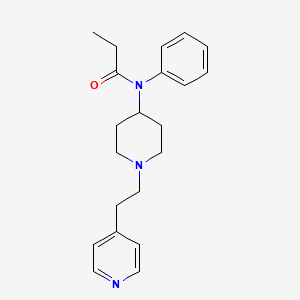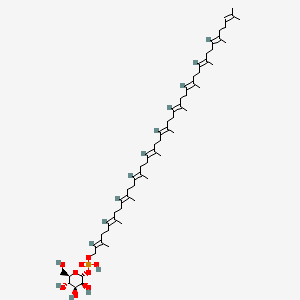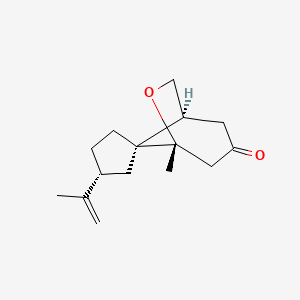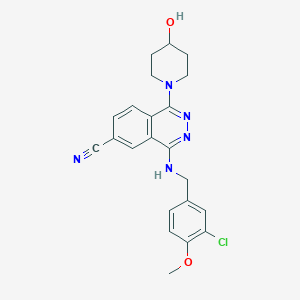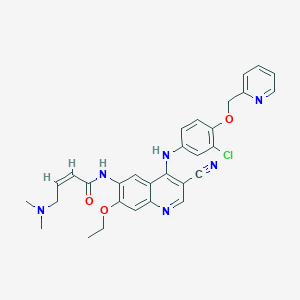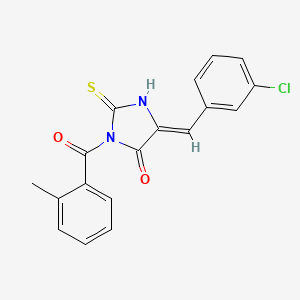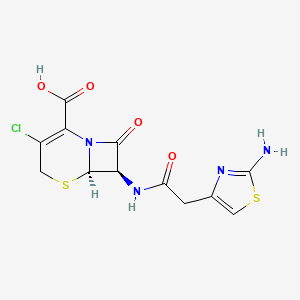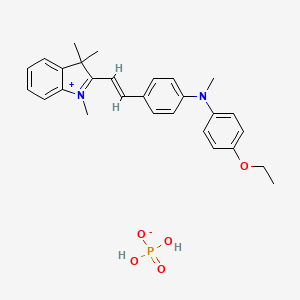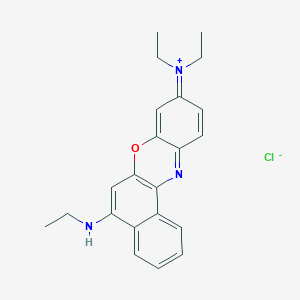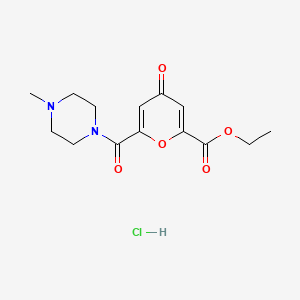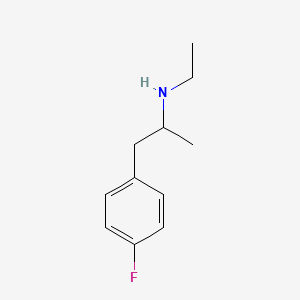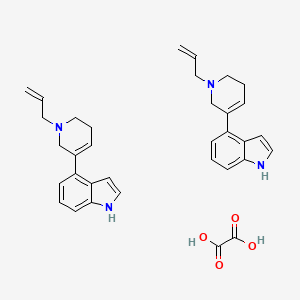
Moxnidazole, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Moxnidazole, ®-, is a stereoisomer of the compound Moxnidazole It is a derivative of 5-nitroimidazole, a class of compounds known for their antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Moxnidazole, ®-, typically involves the following steps:
Formation of the Nitroimidazole Core: The initial step involves the nitration of imidazole to form 5-nitroimidazole.
Introduction of the Methylene Group: The nitroimidazole is then reacted with formaldehyde and a secondary amine to introduce a methylene bridge.
Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods: Industrial production of Moxnidazole, ®-, follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: Moxnidazole, ®-, can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso and hydroxylamine derivatives.
Reduction: The nitro group can also be reduced to an amine, which is a common metabolic pathway in biological systems.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene bridge.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products:
Oxidation Products: Nitroso and hydroxylamine derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Moxnidazole, ®-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.
Biology: Investigated for its effects on anaerobic bacteria and protozoa.
Medicine: Explored as a potential treatment for infections caused by anaerobic pathogens.
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of Moxnidazole, ®-, involves the reduction of the nitro group to reactive intermediates that can damage DNA and other cellular components. This process is facilitated by enzymes present in anaerobic organisms, making the compound selectively toxic to these pathogens. The primary molecular targets include DNA and various enzymes involved in cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Metronidazole: Widely used for treating anaerobic infections.
Tinidazole: Known for its longer half-life and broader spectrum of activity.
Secnidazole: Noted for its single-dose treatment regimen.
Moxnidazole, ®-, stands out due to its unique stereochemistry, which may offer advantages in terms of selectivity and reduced side effects.
Eigenschaften
CAS-Nummer |
738528-72-8 |
|---|---|
Molekularformel |
C13H18N6O5 |
Molekulargewicht |
338.32 g/mol |
IUPAC-Name |
(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1 |
InChI-Schlüssel |
RILWUTQZRXWBOB-UWJMNNEMSA-N |
Isomerische SMILES |
CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


